BenchChemオンラインストアへようこそ!

7-(4-bromophenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Kinase inhibitor design Structure-activity relationship ATP-competitive ligand

Ideal for research-oriented procurement, this compound is a fully synthetic, tetra-substituted pyrrolo[2,3-d]pyrimidine derivative. It features a C4-pyrrolidin-1-yl substituent, a C5-phenyl ring, and an N7-4-bromophenyl group, making it a privileged scaffold for ATP-competitive kinase inhibitor studies. The 4-bromophenyl moiety serves as a versatile synthetic handle for Pd-catalyzed cross-coupling, enabling focused library generation. With no public bioactivity data, it is optimally positioned for fundamental physicochemical characterization and as an N7-aryl control for selectivity profiling. This strategic tool is key for diversity-oriented screening and mechanistic explorations.

Molecular Formula C22H19BrN4
Molecular Weight 419.326
CAS No. 477240-67-8
Cat. No. B2488280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-bromophenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
CAS477240-67-8
Molecular FormulaC22H19BrN4
Molecular Weight419.326
Structural Identifiers
SMILESC1CCN(C1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)Br)C5=CC=CC=C5
InChIInChI=1S/C22H19BrN4/c23-17-8-10-18(11-9-17)27-14-19(16-6-2-1-3-7-16)20-21(24-15-25-22(20)27)26-12-4-5-13-26/h1-3,6-11,14-15H,4-5,12-13H2
InChIKeyBIAQCDZUEMTETC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-Bromophenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 477240-67-8): Structural Identity and Compound Class


7-(4-Bromophenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 477240-67-8) is a fully synthetic, tetra-substituted pyrrolo[2,3-d]pyrimidine derivative with molecular formula C22H19BrN4 and molecular weight 419.33 g/mol . It belongs to the 7H-pyrrolo[2,3-d]pyrimidine class, a privileged scaffold widely explored for ATP-competitive kinase inhibition [1]. The compound features a pyrrolidin-1-yl substituent at C4, a phenyl ring at C5, and a 4-bromophenyl group at N7—a substitution pattern that structurally resembles the 7-heterocyclyl-5-aryl-pyrrolo[2,3-d]pyrimidine series originally developed as potent inhibitors of the tyrosine kinase c-Src [2]. However, the specific biological activity of CAS 477240-67-8 remains largely uncharacterized in peer-reviewed primary literature, and publicly available quantitative pharmacology data are absent from major authoritative databases, including ChEMBL and PubChem BioAssay.

Why CAS 477240-67-8 Cannot Be Interchanged with Generic Pyrrolo[2,3-d]pyrimidine Analogs


The pyrrolo[2,3-d]pyrimidine scaffold supports extreme pharmacological divergence through subtle substituent variations. The 2001 c-Src inhibitor series by Altmann et al. demonstrated that replacing the N7-phenyl moiety with heterocycles such as pyrrolidine or piperidine altered enzymatic IC50 values by over 10-fold within the same scaffold [1]. Similarly, the identity of the 4-substituent (e.g., pyrrolidin-1-yl vs. piperidin-1-yl vs. 3,5-dimethylpiperidin-1-yl) impacts both steric occupancy of the ATP sugar pocket and physicochemical properties such as logP . For CAS 477240-67-8 specifically, the 4-bromophenyl group at N7 introduces a heavy halogen that can participate in halogen bonding, modulate lipophilicity (computed logP ≈ 6.8 for the 3,5-dimethylpiperidine analog class [2]), and serve as a synthetic handle for further derivatization via cross-coupling chemistry. These features are absent in non-brominated or differently substituted analogs, making simple replacement without experimental validation scientifically unsound.

Quantitative Differentiation Evidence for CAS 477240-67-8 Against Closest Structural Analogs


Structural Distinction Through Pyrrolidin-1-yl at C4 vs. Piperidin-1-yl Analogs

The target compound bears a pyrrolidin-1-yl group (five-membered ring) at the C4 position, whereas the closest commercially cataloged analog, 7-(4-bromophenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (ChemDiv K405-0786), bears a piperidin-1-yl group (six-membered ring) . This ring-size difference alters the spatial orientation of the amine substituent within the kinase hinge-binding region. In the foundational c-Src inhibitor study by Altmann et al., the corresponding pyrrolidine-containing compound (Compound 2a) exhibited an enzymatic IC50 of 0.41 µM, while the analogous piperidine derivative displayed reduced potency (IC50 > 5 µM) [1]. This demonstrates that even a single methylene unit difference in the C4 heterocycle can produce >12-fold variation in target engagement [1].

Kinase inhibitor design Structure-activity relationship ATP-competitive ligand

4-Bromophenyl Substituent at N7 Confers Unique Reactivity and Physicochemical Profile

The 4-bromophenyl group at N7 is a distinguishing feature compared to the more common N7-phenyl, N7-alkyl, or N7-cycloalkyl analogs in the pyrrolo[2,3-d]pyrimidine class. The bromine atom enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) for late-stage diversification, a synthetic capability absent in protio or methyl analogs. Furthermore, the 4-bromophenyl group contributes to high computed logP values; the closely related 4-(3,5-dimethylpiperidin-1-yl) analog has a computed logP of 6.8 [1], and the piperidine analog from ChemDiv shows logP = 6.48 and logD = 6.38 , indicating substantial lipophilicity driven in part by the bromophenyl moiety.

Halogen bonding Medicinal chemistry Cross-coupling handle

The Pyrrolo[2,3-d]pyrimidine Scaffold Binds PDE10: Structural Biology Precedent for the Core

The unsubstituted core 4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 90870-68-1) has been co-crystallized with human phosphodiesterase 10 (PDE10) and deposited in the PDB as entry 5SHQ [1]. This demonstrates that the pyrrolidin-1-yl-pyrrolo[2,3-d]pyrimidine core can productively engage adenine-binding pockets beyond protein kinases. For CAS 477240-67-8, the additional 5-phenyl and N7-(4-bromophenyl) substituents differentiate it from this core fragment, potentially altering target selectivity. The presence of the pyrrolidine C4-substituent in a confirmed protein-ligand complex provides a structural rationale distinct from amino-substituted or unsubstituted C4 analogs that lack this binding mode validation.

Phosphodiesterase 10 X-ray crystallography Fragment-based drug discovery

Absence of Public Bioactivity Data Constitutes a Critical Selection Consideration

A comprehensive search of ChEMBL, BindingDB, PubChem BioAssay, and the primary literature reveals that CAS 477240-67-8 has no publicly reported IC50, Ki, Kd, EC50, or cellular activity data against any defined molecular target [1][2]. This contrasts with many structurally related pyrrolo[2,3-d]pyrimidines in the Altmann c-Src series, which have well-characterized enzymatic IC50 values ranging from 0.024 µM to >5 µM [3]. This data void means that any biological activity claims for the compound should be treated as unvalidated until experimentally confirmed in a user's own assay system. Procurement decisions must weigh this against the compound's unique structural features.

Data availability Procurement risk Screening library

Appropriate Application Scenarios for CAS 477240-67-8 Based on Available Evidence


Kinase Inhibitor Screening Library Diversification

CAS 477240-67-8 is suitable for inclusion in diversity-oriented screening libraries targeting the kinome. Its pyrrolidin-1-yl C4 substituent, combined with the 4-bromophenyl N7 group, represents a substitution pattern underrepresented in public kinase inhibitor collections. The core scaffold has validated binding to PDE10 (PDB 5SHQ [1]) and class-level precedent for c-Src inhibition [2], supporting its use in broad kinase profiling panels. Users should incorporate appropriate positive control compounds (e.g., staurosporine or known c-Src inhibitors) when designing screening cascades.

Synthetic Chemistry Starting Material for Focused Library Synthesis

The 4-bromophenyl moiety serves as a versatile synthetic handle for Pd-catalyzed cross-coupling reactions. This enables the generation of focused compound libraries via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings at the N7 position without altering the pyrrolidin-1-yl C4 substituent. This strategy allows systematic exploration of the N7 aryl binding pocket while maintaining the C4 pyrrolidine motif that distinguishes this compound from piperidine analogs (which show >12-fold differences in potency in class-level comparisons [2]). The high computed logP (estimated 6.5–6.8 for close analogs [3]) should be factored into library design to maintain drug-like property space.

Negative Control or Counter-Screen Compound for N7-Alkyl Pyrrolo[2,3-d]pyrimidines

In experiments using N7-alkyl or N7-cycloalkyl pyrrolo[2,3-d]pyrimidines (such as those described in the Widler et al. 2001 c-Src inhibitor series [2]), CAS 477240-67-8 can serve as an N7-aryl control compound. The replacement of an alkyl/cycloalkyl N7 substituent with a 4-bromophenyl group is expected to alter kinase selectivity profiles. This makes the compound valuable for structure-activity relationship studies where N7 substituent effects on kinase selectivity need to be systematically assessed.

Physicochemical Profiling and Property-Based Drug Design Studies

With no public bioactivity data available [4], CAS 477240-67-8 is positioned as a suitable compound for fundamental physicochemical characterization studies. Its computed properties indicate high lipophilicity (estimated logP ~6.5–6.8 based on close analogs [3]), low topological polar surface area (~26–34 Ų), and zero hydrogen bond donors. These features make it an informative test compound for evaluating the relationship between lipophilicity-driven non-specific binding and assay interference in biochemical and cellular screening formats, particularly relevant for troubleshooting high-content screening campaigns.

Quote Request

Request a Quote for 7-(4-bromophenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.